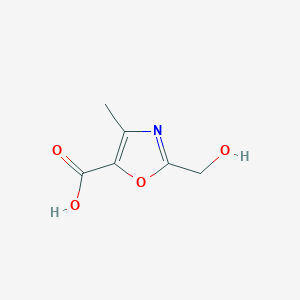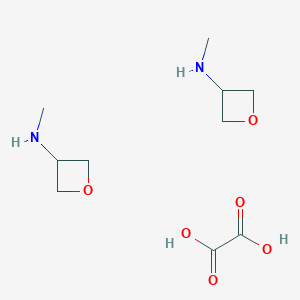
2-(Hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid” contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The compound also has a hydroxymethyl group (-CH2OH) and a carboxylic acid group (-COOH), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the oxazole ring, with the hydroxymethyl and carboxylic acid groups attached at the 2nd and 5th positions, respectively. The presence of these functional groups would likely result in hydrogen bonding, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxymethyl group could be involved in reactions typical of alcohols . The oxazole ring might also undergo reactions, although its reactivity would likely be less than that of the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the compound might be soluble in water due to the presence of the polar hydroxymethyl and carboxylic acid groups .Scientific Research Applications
- HMFOR can be electrocatalytically oxidized to produce FDCA, a valuable platform chemical used in bioplastics and other materials . Researchers have explored various heterogeneous catalysts to enhance this conversion, aiming for high efficiency and sustainability.
- Non-viral vectors are essential for gene therapy. Polycationic compounds, including HMFOR derivatives, have been investigated for their ability to form complexes with DNA or RNA, overcoming barriers to gene transport in vivo and in vitro .
- The radiation-resistant strain D. wulumuqiensis R12 has been employed as a whole-cell biocatalyst for selective oxidation of HMFOR, leading to the synthesis of 2,5-furandicarboxylic acid (HMFCA) . This approach offers an alternative to traditional chemical methods.
- HMFOR derivatives can serve as boron reagents in Suzuki–Miyaura cross-coupling reactions, facilitating carbon–carbon bond formation . This versatile coupling method has broad applications in organic synthesis.
- HMFOR is derived from biomass and represents a renewable carbon resource. Its conversion to valuable chemicals like FDCA contributes to sustainable energy systems and aligns with global goals for clean energy .
Electrocatalysis for 2,5-Furandicarboxylic Acid (FDCA) Synthesis
Gene Therapy Vectors
Whole-Cell Biocatalysis
Suzuki–Miyaura Coupling
Biomass Utilization and Sustainable Energy
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its potential applications. For instance, if it shows biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be explored in the context of synthetic chemistry .
properties
IUPAC Name |
2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-3-5(6(9)10)11-4(2-8)7-3/h8H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBUYRFHRNVANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)
![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)
![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)


![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)


![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)